molecular formula C6H5BrFNO2S B1273207 2-Bromo-6-fluorobenzenesulfonamide CAS No. 886762-60-3

2-Bromo-6-fluorobenzenesulfonamide

Cat. No.: B1273207
CAS No.: 886762-60-3
M. Wt: 254.08 g/mol
InChI Key: KULOQVSGKICQDT-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H5BrFNO2S and a molecular weight of 254.08 g/mol . It is a solid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide. One common method starts with o-fluorobenzonitrile as the initial raw material, followed by nitrification and subsequent bromination .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides.

Scientific Research Applications

2-Bromo-6-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it can act as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonamide
  • 2-Bromo-6-chlorobenzenesulfonamide
  • 2-Bromo-6-iodobenzenesulfonamide

Comparison: 2-Bromo-6-fluorobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity .

Properties

IUPAC Name

2-bromo-6-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULOQVSGKICQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295941
Record name 2-Bromo-6-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-60-3
Record name 2-Bromo-6-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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